molecular formula C14H10ClF3O2 B6382178 2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% CAS No. 1261922-23-9

2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95%

Cat. No. B6382178
CAS RN: 1261922-23-9
M. Wt: 302.67 g/mol
InChI Key: PZTXXDIFTXEVMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% (2C4M3TFP) is a phenolic compound with a chlorine atom and a trifluoromethyl group at the para position of the phenol ring. It is a white crystalline solid with a melting point of 166-167 °C and a boiling point of 267 °C. 2C4M3TFP has been used in a variety of scientific research applications due to its unique properties.

Scientific Research Applications

2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of organic compounds, such as ethers, esters, and amides. It has also been used as a reactant in the synthesis of heterocyclic compounds, such as thiazoles, thiophenes, and pyridines. In addition, 2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been used as a reactant in the synthesis of pharmaceutical drugs and other biologically active compounds.

Mechanism of Action

2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% is an electrophilic compound and can be used as a catalyst in the synthesis of a variety of organic compounds. It is believed that the chlorine atom and the trifluoromethyl group at the para position of the phenol ring act as electron-withdrawing groups, thus increasing the electrophilicity of the compound. This increased electrophilicity allows the compound to act as a catalyst in the formation of covalent bonds between various organic molecules.
Biochemical and Physiological Effects
2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% is not known to have any significant biochemical or physiological effects. It is not known to have any toxic effects on humans or other living organisms.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to obtain. It is also a relatively stable compound and can be stored for long periods of time without significant degradation. However, it is important to note that 2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% is an electrophilic compound and should be handled with care. It should be handled in a well-ventilated area and protective equipment should be worn when handling the compound.

Future Directions

2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has many potential future applications. It could be used as a catalyst in the synthesis of a variety of organic compounds, such as ethers, esters, and amides. It could also be used in the synthesis of heterocyclic compounds, such as thiazoles, thiophenes, and pyridines. In addition, 2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% could be used in the synthesis of pharmaceutical drugs and other biologically active compounds. Finally, 2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% could be used as a reactant in the synthesis of new materials, such as polymers and nanomaterials.

Synthesis Methods

2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% can be synthesized by reacting 4-methoxy-3-trifluoromethylphenol with thionyl chloride in anhydrous acetic acid. The reaction is carried out at room temperature and the product is purified by column chromatography.

properties

IUPAC Name

2-chloro-4-[4-methoxy-3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3O2/c1-20-13-5-3-8(6-10(13)14(16,17)18)9-2-4-12(19)11(15)7-9/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTXXDIFTXEVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686188
Record name 3-Chloro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)phenol

CAS RN

1261922-23-9
Record name 3-Chloro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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